molecular formula C19H25ClN4O6 B2357587 Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) CAS No. 2245697-87-2

Thalidomide-NH-PEG2-C2-NH2 (hydrochloride)

Cat. No. B2357587
CAS RN: 2245697-87-2
M. Wt: 440.88
InChI Key: BIBZEYIXXZHGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is a synthetic E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker . It is used in PROTAC (Proteolysis Targeting Chimeras) technology .


Synthesis Analysis

The synthesis of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) involves the incorporation of the Thalidomide-based cereblon ligand and a linker . This compound is used to synthesize PROTACs .


Molecular Structure Analysis

The molecular formula of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is C21H27ClN4O8 . The exact mass is 404.17 and the molecular weight is 404.420 .


Physical And Chemical Properties Analysis

The molecular weight of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is 498.9 g/mol . The IUPAC name is N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride .

Scientific Research Applications

Anti-Angiogenic Properties

Thalidomide and its derivatives have been found to possess significant anti-angiogenic properties. Studies have shown that thalidomide inhibits angiogenesis induced by various growth factors. For instance, thalidomide was found to inhibit angiogenesis induced by basic fibroblast growth factor in a rabbit cornea micropocket assay. The correlation between antiangiogenic activity and teratogenicity was noted, shedding light on the mechanism of thalidomide's teratogenicity and its potential as an orally administered drug for diseases dependent on angiogenesis (D'Amato et al., 1994). Similarly, another study demonstrated that thalidomide's enantiomers exhibit antiangiogenic activity, with the S(-)-enantiomer showing the strongest activity in inhibiting corneal neovascularization induced by growth factors (Kenyon et al., 1997).

Immunomodulatory Effects

Thalidomide's immunomodulatory effects, particularly its impact on cytokine production, make it a candidate for treating various diseases. It has been shown that thalidomide suppresses the expression of urokinase-type plasminogen activator receptor (uPAR) mRNA and protein in cancer cell lines, and this suppression is associated with inhibition of nuclear factor kappaB activation. This property of thalidomide has been utilized in preventing metastasis of cancers and alleviating autoimmune disorders (Kobayashi et al., 2005).

Potential in Neurodegenerative Disorders

Recent studies have explored the potential of thalidomide in treating neurodegenerative disorders such as Alzheimer’s disease. Thalidomide has been found to reduce amyloid load and plaque formation in a mouse model of Alzheimer’s disease. It achieves this by decreasing the activation of astrocytes and microglia, and significantly reducing the level and activity of beta-amyloid cleavage enzyme 1 (BACE1), which is implicated in the generation of amyloid-beta peptides (He et al., 2013).

Application in Oncology

Thalidomide has been investigated for its anticancer properties in various malignancies. It is clinically promising in multiple myeloma, glioblastoma multiforme, and renal cell cancer. Studies have highlighted its antitumor mechanisms, including inhibition of angiogenesis, modulation of cytokine-mediated pathways, and immunomodulation. Although peripheral neuropathy has been a significant dose-dependent toxicity, its overall tolerability is generally satisfactory, making it a viable option in oncology (Fanelli et al., 2003).

Prevention of Peritoneal Fibrosis

Thalidomide has shown potential in preventing the progression of peritoneal fibrosis, a condition associated with angiogenesis. It ameliorates submesothelial thickening and angiogenesis, and reduces the expression of vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and transforming growth factor (TGF)-β in mouse models. This suggests the potential utility of thalidomide in preventing diseases characterized by excessive fibrosis and angiogenesis (Arai et al., 2011).

Mechanism of Action

Target of Action

Pomalidomide 4’-PEG2-amine is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

The compound incorporates an E3 ligase ligand plus a PEG2 linker with a terminal amine, ready for conjugation to a target protein ligand . This structure allows it to bind to cereblon, enabling the recruitment of specific proteins for degradation . This process is part of the PROTAC (Proteolysis-Targeting Chimeras) technology, a strategy used to selectively degrade disease-causing proteins .

Biochemical Pathways

The primary biochemical pathway affected by Pomalidomide 4’-PEG2-amine is the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation . This process can influence various downstream effects, depending on the proteins targeted.

Pharmacokinetics

Pomalidomide, a related compound, is known to be absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose . More than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-PEG2-amine’s action depend on the specific proteins targeted for degradation. In the context of multiple myeloma, pomalidomide has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown robust clinical activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Future Directions

Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is a basic building block for the development of a protein degrader library . It has potential for research and development in the field of targeted protein degradation .

properties

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBZEYIXXZHGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.